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Compound of Interest

Compound Name: Boc-L-methioninol

Cat. No.: B1278759

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
utilization of Boc-L-methioninol as a versatile chiral building block in the synthesis of various
methionine analogs. The unique structural features of Boc-L-methioninol, including the
protected amine, the primary alcohol, and the nucleophilic thioether, allow for a range of
chemical modifications to generate novel amino acid derivatives for applications in drug
discovery, chemical biology, and metabolic research.

Application Notes

Boc-L-methioninol is a valuable starting material for the synthesis of methionine analogs due
to its inherent chirality and the presence of multiple functional groups that can be selectively
modified.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the
amine functionality during subsequent synthetic steps and can be readily removed under acidic
conditions.[3] The primary applications of methionine analogs derived from Boc-L-methioninol
include:

e Probing Enzyme Mechanisms: Methionine analogs with altered side chains can be used to
investigate the substrate specificity and catalytic mechanisms of methionine-dependent
enzymes.[1]
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e Drug Development: Incorporation of methionine analogs into peptides or small molecules
can enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1]

e Bioconjugation: Functionalized methionine analogs can be used for the site-specific labeling
of proteins and other biomolecules.[1]

» Metabolic Studies: Isotopically labeled methionine analogs are crucial tools for tracing
metabolic pathways and understanding cellular metabolism.[1]

The primary synthetic strategies for modifying Boc-L-methioninol involve the oxidation of the
sulfur atom, alkylation of the thioether, and conversion of the primary alcohol to a carboxylic
acid to yield the final amino acid analog.

Synthetic Workflow Overview

The general workflow for the synthesis of methionine analogs from Boc-L-methioninol
involves one or more modification steps of the side chain and/or the C-terminus, followed by
the final deprotection of the Boc group if required.
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Caption: General synthetic workflow for methionine analogs from Boc-L-methioninol.
Experimental Protocols
Protocol 1: Oxidation of the Sulfur Side Chain

The thioether in Boc-L-methioninol can be selectively oxidized to either the sulfoxide or the
sulfone. Methionine sulfoxide is a reversible modification, while the sulfone is generally
irreversible in biological systems.[4]

1.1 Synthesis of Boc-L-Methioninol Sulfoxide

This protocol describes the oxidation of Boc-L-methioninol to its corresponding sulfoxide
using hydrogen peroxide.
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e Materials:

o Boc-L-methioninol

o Hydrogen peroxide (30% aqueous solution)

o Methanol

o Dichloromethane (DCM)

o Saturated aqueous sodium thiosulfate solution

o Brine

o Anhydrous magnesium sulfate

o Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
e Procedure:

o Dissolve Boc-L-methioninol (1.0 eq) in methanol in a round-bottom flask.

o Cool the solution to 0 °C in an ice bath.

o Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

o Allow the reaction to warm to room temperature and stir for 12-24 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate
solution.

o Remove the methanol under reduced pressure.
o Extract the agueous residue with dichloromethane (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.
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o Concentrate the filtrate under reduced pressure to yield Boc-L-methioninol sulfoxide.
1.2 Synthesis of Boc-L-Methioninol Sulfone
This protocol outlines the further oxidation of the thioether to a sulfone.
e Materials:

Boc-L-methioninol

[e]

o Hydrogen peroxide (30% aqueous solution)

o Acetic acid

o Dichloromethane (DCM)

o Saturated aqueous sodium bicarbonate solution

o Brine

o Anhydrous magnesium sulfate

o

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

e Procedure:

o

Dissolve Boc-L-methioninol (1.0 eq) in acetic acid.

o Add hydrogen peroxide (3.0 eq) dropwise.

o Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
o Monitor the reaction by TLC.

o Cool the reaction to room temperature and carefully neutralize with saturated aqueous
sodium bicarbonate solution.

o Extract the mixture with dichloromethane (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure to obtain Boc-L-methioninol sulfone.

Ke
Product Oxidizing Agent Typical Yield i L
Characterization
Boc-L-Methioninol MS (ESI+): [M+H]™,
) H20:2 (1.1 eq) >90%
Sulfoxide 1H NMR
Boc-L-Methioninol H202 (3.0 eq) in MS (ESI+): [M+H],
_ _ 85-95%
Sulfone Acetic Acid 1H NMR

Protocol 2: S-Alkylation of the Thioether

The nucleophilic sulfur of Boc-L-methioninol can be alkylated with various electrophiles to
introduce new functional groups.

Caption: S-Alkylation of Boc-L-methioninol.
o Materials:
o Boc-L-methioninol
o Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)
o Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
o Anhydrous N,N-Dimethylformamide (DMF)
o Saturated agueous ammonium chloride solution
o Ethyl acetate
o Brine

o Anhydrous magnesium sulfate
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o Argon atmosphere setup, round-bottom flask, magnetic stirrer, separatory funnel, rotary
evaporator.

e Procedure:

o To a solution of Boc-L-methioninol (1.0 eq) in anhydrous DMF under an argon
atmosphere, add NaH portion-wise at 0 °C.

o Stir the mixture at 0 °C for 30 minutes.

o Add the alkyl halide dropwise at 0 °C.

o Allow the reaction to warm to room temperature and stir overnight.

o Monitor the reaction by TLC.

o Quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution.

o Extract the mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate the filtrate under reduced pressure and purify the residue by column
chromatography to yield the S-alkylated product.

Resulting Analog Side

Alkylating Agent . Potential Application
Chain

Isotopic tracer for metabolic
lodomethane-13C -S-13CH3s ]

studies

. Click chemistry handle for

Propargyl bromide -S-CH2-C=CH ) ) )

bioconjugation

Bulky analog for probin
Benzyl bromide -S-CH2-Ph Y grorp g

enzyme active sites
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Protocol 3: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

This two-step protocol is a crucial transformation to convert the amino alcohol into an amino
acid. It involves an initial oxidation to the aldehyde followed by further oxidation to the
carboxylic acid.

3.1 Step A: Oxidation to Boc-L-methioninal analog
o Materials:
o Boc-L-methioninol analog (from Protocol 1 or 2)
o Dess-Martin periodinane (DMP) (1.5 eq)
o Anhydrous Dichloromethane (DCM)
o Saturated aqueous sodium bicarbonate solution
o Saturated aqueous sodium thiosulfate solution
o Brine
o Anhydrous magnesium sulfate
e Procedure:
o Dissolve the Boc-L-methioninol analog (1.0 eq) in anhydrous DCM.
o Add Dess-Martin periodinane portion-wise at room temperature.
o Stir for 1-2 hours, monitoring by TLC.

o Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate
and saturated aqueous sodium thiosulfate.

o Stir vigorously until the layers are clear.

o Separate the layers and extract the aqueous layer with DCM (2x).
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o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate under reduced pressure to obtain the crude Boc-L-methioninal analog, which
is used in the next step without further purification.

3.2 Step B: Oxidation to Boc-L-methionine analog
e Materials:

o Crude Boc-L-methioninal analog

o tert-Butanol

o 2-Methyl-2-butene

o Sodium chlorite (NaClO2) (4.0 eq)

o Sodium dihydrogen phosphate (NaH2POa4) (4.0 eq)

o Water

o Ethyl acetate

o Brine

o Anhydrous magnesium sulfate

e Procedure:

[e]

Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene.

o

Prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

[¢]

Add the aqueous solution to the solution of the aldehyde at room temperature.

[¢]

Stir vigorously for 4-6 hours, monitoring by TLC.

[e]

Quench with saturated aqueous sodium thiosulfate solution.
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o Extract with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and
filter.

o Concentrate under reduced pressure and purify by column chromatography to yield the
Boc-L-methionine analog.

Protocol 4: Synthesis of Isotopically Labeled Methionine Analogs

Isotopically labeled methionine analogs are powerful tools for quantitative proteomics and
metabolic flux analysis. A common strategy is to introduce the label via S-alkylation using a
labeled alkylating agent.

e Procedure:

o Start with a suitable precursor, which could be Boc-L-homocysteinol (if the methyl group is
to be labeled).

o Follow the S-alkylation protocol (Protocol 2) using an isotopically labeled alkylating agent
(e.g., B3CHsl or CDsl).

o Proceed with the two-step oxidation of the alcohol to the carboxylic acid (Protocol 3) to
obtain the final isotopically labeled Boc-L-methionine analog.

Data Summary

The following table summarizes the key characteristics of Boc-L-methioninol and its potential
derivatives.
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Molecular . .
Molecular . Key Synthetic Potential
Compound Weight ( g/mol L
Formula ) Step Application
Boc-L- Chiral building
o C10H21NO3S 235.34 -
methioninol block
Boc-L-
o o Precursor for
Methioninol C10H21NO4S 251.34 Sulfur Oxidation ]
) sulfoxide analogs
Sulfoxide
Boc-L-
o o Precursor for
Methioninol C10H21NOsS 267.34 Sulfur Oxidation
sulfone analogs
Sulfone
S-Propargyl-Boc- ) ) ) ]
] C13H23NOsS 273.40 S-Alkylation Bioconjugation
L-homocysteinol
Boc-L- Drug
o Alcohol
Methionine C10H19NOsS 265.33 o development,
) Oxidation ) )
Sulfoxide peptide synthesis
Boc-L- Drug
o Alcohol
Methionine C10H19NO6S 281.33 o development,
Oxidation ] ]
Sulfone peptide synthesis
Boc-S-Propargyl- Alcohol Click chemistry
) C13H21NO4S 287.38 o o
L-homocysteine Oxidation applications

Disclaimer: The provided protocols are generalized procedures and may require optimization

for specific substrates and scales. All reactions should be performed in a well-ventilated fume

hood with appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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